2-Propenal, 2-bromo-3-(dimethylamino)- 2-Propenal, 2-bromo-3-(dimethylamino)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459868
InChI: InChI=1S/C5H8BrNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3
SMILES: CN(C)C=C(C=O)Br
Molecular Formula: C5H8BrNO
Molecular Weight: 178.03 g/mol

2-Propenal, 2-bromo-3-(dimethylamino)-

CAS No.:

Cat. No.: VC13459868

Molecular Formula: C5H8BrNO

Molecular Weight: 178.03 g/mol

* For research use only. Not for human or veterinary use.

2-Propenal, 2-bromo-3-(dimethylamino)- -

Specification

Molecular Formula C5H8BrNO
Molecular Weight 178.03 g/mol
IUPAC Name 2-bromo-3-(dimethylamino)prop-2-enal
Standard InChI InChI=1S/C5H8BrNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3
Standard InChI Key ACBSCWFIKSDJLP-UHFFFAOYSA-N
SMILES CN(C)C=C(C=O)Br
Canonical SMILES CN(C)C=C(C=O)Br

Introduction

Chemical Structure and Stereochemistry

The compound exists predominantly as the (Z)-isomer, with the bromine and dimethylamino groups positioned on adjacent carbons of the α,β-unsaturated aldehyde system. Key structural features include:

PropertyValue
IUPAC Name(Z)-2-bromo-3-(dimethylamino)prop-2-enal
SMILESCN(C)/C=C(/C=O)\Br
InChIKeyACBSCWFIKSDJLP-HYXAFXHYSA-N
Molecular FormulaC₅H₈BrNO
Molecular Weight178.03 g/mol

X-ray crystallography and NMR studies confirm the planar geometry of the α,β-unsaturated system, with the dimethylamino group adopting a cis orientation relative to the aldehyde .

Synthesis and Preparation

Catalytic Condensation Reactions

A common synthesis route involves the Reppe vinylation of propynal with dimethylamine, though industrial applications often substitute propynal with safer vinyl ethers. For example, isobutyl vinyl ether reacts with phosgene and dimethylformamide (DMF) to form an iminium intermediate, which undergoes alkaline hydrolysis to yield the target compound .

Representative Reaction Pathway:

  • Iminium Salt Formation:

    CH₂=CH-O-iBu+COCl₂+DMF[CH₂=CH-O(Cl)C-NMe₂]⁺Cl⁻\text{CH₂=CH-O-iBu} + \text{COCl₂} + \text{DMF} \rightarrow \text{[CH₂=CH-O(Cl)C-NMe₂]⁺Cl⁻}
  • Hydrolysis:

    [CH₂=CH-O(Cl)C-NMe₂]⁺Cl⁻+NaOHCH₂=CH-C(=O)NMe₂+NaCl+H₂O\text{[CH₂=CH-O(Cl)C-NMe₂]⁺Cl⁻} + \text{NaOH} \rightarrow \text{CH₂=CH-C(=O)NMe₂} + \text{NaCl} + \text{H₂O}
  • Bromination:

    CH₂=CH-C(=O)NMe₂+Br₂BrCH₂-C(=O)NMe₂-CH₂Br(Further steps yield the final product)[5][8]\text{CH₂=CH-C(=O)NMe₂} + \text{Br₂} \rightarrow \text{BrCH₂-C(=O)NMe₂-CH₂Br} \quad \text{(Further steps yield the final product)}[5][8]

Alternative Methods

Zinc chloride-catalyzed condensation of 1,1,3,3-tetramethoxypropane with acetic anhydride in the presence of ethylsulfonyl acetonitrile has also been reported, though yields are moderate (30–58%) .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting Point67–72°C
Boiling Point (Predicted)319.2 ± 32.0°C
Density (Predicted)1.456 ± 0.06 g/cm³
SolubilitySoluble in DMF, THF, chloroform

Reactivity

The compound exhibits dual reactivity:

  • Electrophilic Alkenes: The α,β-unsaturated aldehyde undergoes Michael additions with nucleophiles (e.g., amines, thiols) .

  • Nucleophilic Substitution: The bromine atom can be displaced in SN2 reactions, particularly under basic conditions .

Example Reaction with Amines:

BrC(=O)C(NMe₂)=CH₂+RNH₂RNHC(=O)C(NMe₂)=CH₂+HBr\text{BrC(=O)C(NMe₂)=CH₂} + \text{RNH₂} \rightarrow \text{RNHC(=O)C(NMe₂)=CH₂} + \text{HBr}

Applications in Organic Synthesis

Heterocycle Formation

The compound serves as a precursor for dihydroisoquinolones and pyrimidines via Rh(III)-catalyzed cyclization. For instance, reaction with thiophene hydroxamates yields fused heterocycles with potential pharmaceutical relevance .

DNA Adduct Synthesis

In biochemical studies, derivatives of this compound have been used to synthesize acrolein-DNA adducts, which are critical for understanding genotoxicity pathways .

HazardCategoryPrecautionary Statements
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Skin CorrosionCategory 1BH314: Causes severe skin burns
Respiratory SensitizationCategory 1H334: May cause asthma symptoms

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